molecular formula C14H12ClN5O B11801966 3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole

3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole

Cat. No.: B11801966
M. Wt: 301.73 g/mol
InChI Key: WBXRLRVSKNRJBR-UHFFFAOYSA-N
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Description

3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloropyridinyl group, a cyclobutyl ring, a pyrazolyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the cyclobutyl ring, followed by the introduction of the chloropyridinyl and pyrazolyl groups, and finally the construction of the oxadiazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the use of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce a variety of substituted compounds.

Scientific Research Applications

3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(1H-pyrazol-4-yl)-1,2,4-triazole
  • 3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(1H-pyrazol-4-yl)-1,2,4-thiadiazole

Uniqueness

Compared to similar compounds, 3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C14H12ClN5O

Molecular Weight

301.73 g/mol

IUPAC Name

3-[1-(6-chloropyridin-3-yl)cyclobutyl]-5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C14H12ClN5O/c15-11-3-2-10(8-16-11)14(4-1-5-14)13-19-12(21-20-13)9-6-17-18-7-9/h2-3,6-8H,1,4-5H2,(H,17,18)

InChI Key

WBXRLRVSKNRJBR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CN=C(C=C2)Cl)C3=NOC(=N3)C4=CNN=C4

Origin of Product

United States

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